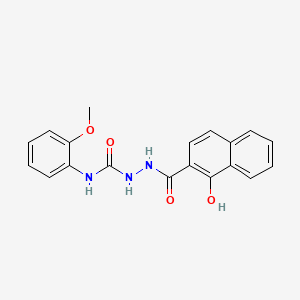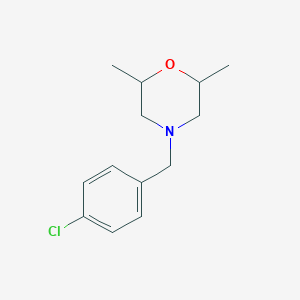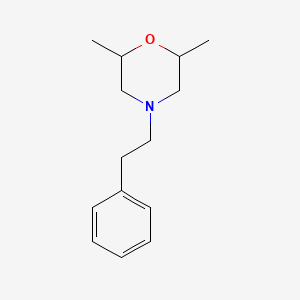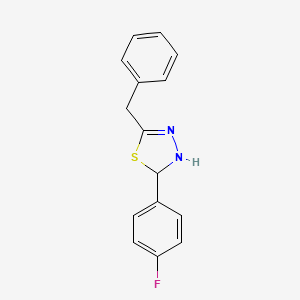![molecular formula C16H17BrO3 B5224588 1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5224588.png)
1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 3-(3-methoxyphenoxy)propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Etherification: The brominated intermediate is then reacted with 3-(3-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired product through an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include hydrogenated benzene derivatives.
科学的研究の応用
1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of biologically active compounds.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate signaling pathways, metabolic pathways, or gene expression, depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but lacks the 3-(3-methoxyphenoxy)propoxy group.
4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene: Similar structure with slight variations in the substitution pattern.
Uniqueness
1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to the presence of both bromine and the 3-(3-methoxyphenoxy)propoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.
特性
IUPAC Name |
1-bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-15-4-2-5-16(12-15)20-11-3-10-19-14-8-6-13(17)7-9-14/h2,4-9,12H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJTYXBWCSTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5224509.png)

![Ethyl 2-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}acetate](/img/structure/B5224547.png)

![methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B5224551.png)
![potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate](/img/structure/B5224559.png)
![2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B5224573.png)
![(2Z)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE](/img/structure/B5224579.png)


![5-acetyl-6-methyl-4-(3-methylphenyl)-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5224599.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-(2-thienyl)acetamide](/img/structure/B5224605.png)
